5-(Hydroxymethyl)-2-methylphenol

Description

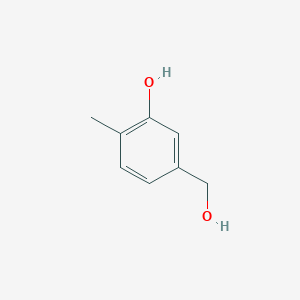

5-(Hydroxymethyl)-2-methylphenol (CAS: Not explicitly listed in provided evidence) is a phenolic derivative featuring a hydroxyl group (-OH), a hydroxymethyl group (-CH₂OH), and a methyl group (-CH₃) on a benzene ring. These analogs, such as 5-(hydroxymethyl)furfural (HMF) and substituted phenolic derivatives, share functional groups that influence their chemical behavior, bioactivity, and applications.

Properties

Molecular Formula |

C8H10O2 |

|---|---|

Molecular Weight |

138.16 g/mol |

IUPAC Name |

5-(hydroxymethyl)-2-methylphenol |

InChI |

InChI=1S/C8H10O2/c1-6-2-3-7(5-9)4-8(6)10/h2-4,9-10H,5H2,1H3 |

InChI Key |

XGYCFBRLHVWRLV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)CO)O |

Origin of Product |

United States |

Comparison with Similar Compounds

5-(Hydroxymethyl)furfural (HMF)

- Structure : Furan ring with hydroxymethyl (-CH₂OH) and aldehyde (-CHO) groups at positions 5 and 2, respectively (CAS: 67-47-0) .

- Key Properties :

- Comparison: Unlike 5-(Hydroxymethyl)-2-methylphenol, HMF lacks a phenolic -OH group but shares the hydroxymethyl substituent. Its aldehyde group makes it reactive in condensation and oxidation reactions . Thermal Stability: HMF is a major product of sugar pyrolysis (500°C), highlighting its thermal resilience .

5-Hydroxymethyl-1H-pyrrole-2-carboxaldehyde

- Structure: Pyrrole ring with hydroxymethyl (-CH₂OH) and aldehyde (-CHO) groups (CAS: Not listed).

- Key Properties :

- Comparison: The pyrrole core differs from the benzene ring in this compound, leading to distinct electronic properties and reactivity.

Hydroxyacetophenone Derivatives

- Example: [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone (CAS: 50317-52-7) .

- Key Properties :

- Molecular Formula : C₉H₉ClO₃

- Melting Point : 97–98°C

- Synthesis : Prepared via Friedel-Crafts acylation or condensation reactions.

- Comparison: The acetyl group (-COCH₃) and chloro substituent differentiate this compound from this compound. Hydroxymethyl groups in both compounds enhance solubility in polar solvents.

5-(Hydroxymethyl)-2-furaldehyde (5-HMF Analogs)

- Structure : Furan derivatives with hydroxymethyl and aldehyde groups.

- Occurrence : Found in pineapple waste, Bouea macrophylla juice, and traditional Chinese medicine extracts .

- Comparison: These compounds are less polar than phenolic analogs due to the absence of a phenolic -OH group. Their volatility allows detection via GC-MS in plant extracts .

Data Tables

Table 1. Physicochemical Properties of Key Compounds

Table 2. Bioactivity Comparison

Research Findings and Implications

- Structural Impact on Reactivity: Hydroxymethyl groups enhance solubility and participation in oxidation or glycosylation reactions. For example, HMF is oxidized to FDCA, a polymer precursor , while phenolic analogs like this compound may exhibit antioxidant properties.

- Thermal Behavior: HMF forms at high temperatures (e.g., 500°C pyrolysis), whereas phenolic derivatives are more stable in aqueous extracts (e.g., traditional medicine decoctions) .

- Analytical Detection: Hydroxymethyl-substituted compounds are detectable via GC-MS and HPLC in plant matrices, but phenolic derivatives may require derivatization for volatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.